8-Nitro-7-quinolinecarboxaldehyde
Overview
Description
8-Nitro-7-quinolinecarboxaldehyde: is an organic compound with the molecular formula C10H6N2O3 and a molecular weight of 202.17 g/mol . It is also known by its IUPAC name, 8-nitroquinoline-7-carbaldehyde . This compound is characterized by the presence of a nitro group at the 8th position and an aldehyde group at the 7th position on the quinoline ring .
Scientific Research Applications
Chemistry: 8-Nitro-7-quinolinecarboxaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound is used in the study of enzyme mechanisms and as a fluorescent probe for detecting specific biomolecules . Its derivatives have shown potential in medicinal chemistry for developing new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitro-7-quinolinecarboxaldehyde typically involves the nitration of quinoline derivatives followed by formylation. One common method includes the nitration of 7-quinolinecarboxaldehyde using a nitrating agent such as nitric acid in the presence of sulfuric acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Nitro-7-quinolinecarboxaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride
Substitution: Various nucleophiles under suitable conditions
Major Products Formed:
Oxidation: 8-Nitro-7-quinolinecarboxylic acid
Reduction: 8-Amino-7-quinolinecarboxaldehyde
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Mechanism of Action
The mechanism of action of 8-Nitro-7-quinolinecarboxaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, affecting their function .
Comparison with Similar Compounds
8-Nitroquinoline: Similar structure but lacks the aldehyde group at the 7th position.
7-Quinolinecarboxaldehyde: Similar structure but lacks the nitro group at the 8th position.
8-Amino-7-quinolinecarboxaldehyde: A reduction product of 8-Nitro-7-quinolinecarboxaldehyde.
Uniqueness: this compound is unique due to the presence of both the nitro and aldehyde groups on the quinoline ring, which allows it to participate in a diverse range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
8-nitroquinoline-7-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O3/c13-6-8-4-3-7-2-1-5-11-9(7)10(8)12(14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYVBVWBGRTQJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C=O)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472154 | |
Record name | 8-Nitro-7-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101327-87-1 | |
Record name | 8-Nitro-7-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70472154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Nitro-7-quinolinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.